molecular formula C6H11ClFNO2 B1434904 Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride CAS No. 1803596-65-7

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride

Cat. No.: B1434904
CAS No.: 1803596-65-7
M. Wt: 183.61 g/mol
InChI Key: SLVLBPMBTDPVCY-UHFFFAOYSA-N
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Description

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11ClFNO2 and a molecular weight of 183.61 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a fluorine atom and an ethyl ester group. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ethyl 3-fluoroazetidine-3-carboxylate hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-fluoroazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Methyl 3-fluoroazetidine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Fluoroazetidine-3-carboxylic acid: Lacks the ester group and exists as a carboxylic acid.

    Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate: Contains a pyrrolidine ring instead of an azetidine ring.

These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 3-fluoroazetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c1-2-10-5(9)6(7)3-8-4-6;/h8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVLBPMBTDPVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803596-65-7
Record name 3-Azetidinecarboxylic acid, 3-fluoro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803596-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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